6-Bromo-1-benzothiophene-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

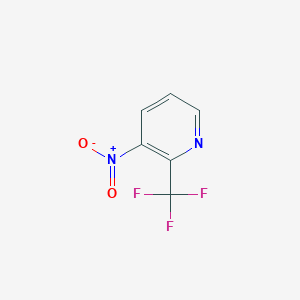

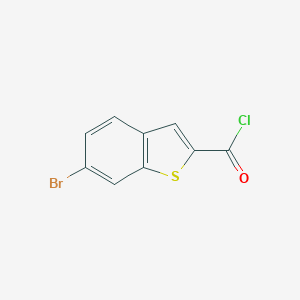

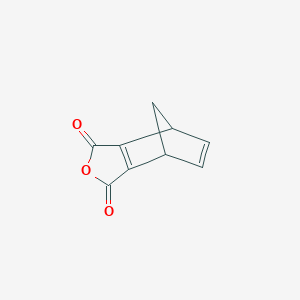

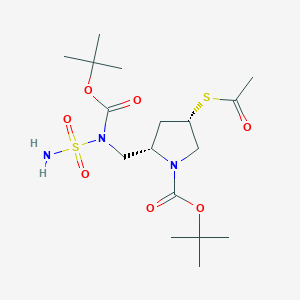

6-Bromo-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4BrClOS and a molecular weight of 276.56 . It is used in scientific research, particularly in proteomics .

Molecular Structure Analysis

The molecular structure of 6-Bromo-1-benzothiophene-2-carbonyl chloride consists of a benzothiophene ring (a fused ring structure containing a benzene ring and a thiophene ring) with a bromine atom attached at the 6-position and a carbonyl chloride group attached at the 2-position .Physical And Chemical Properties Analysis

6-Bromo-1-benzothiophene-2-carbonyl chloride has a molecular weight of 276.56 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Benzothiophenes, the class of compounds to which “6-Bromo-1-benzothiophene-2-carbonyl chloride” belongs, have a wide range of therapeutic properties . They are used in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

- The specific methods of application or experimental procedures would depend on the specific drug being developed and the disease being targeted. Typically, these compounds would be synthesized and then tested in vitro (in a lab) and in vivo (in animals) before being tested in human clinical trials .

- The results or outcomes obtained would also depend on the specific drug and disease. For example, some benzothiophene-based drugs have been shown to be effective in treating certain types of cancer .

-

Chemical Synthesis

- Benzothiophenes can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides . This one-step synthesis involves a nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

- The results of this synthesis method include the formation of a wide range of 3-substituted benzothiophenes .

-

Electrochemical Synthesis

- Benzothiophenes can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

- The results of this synthesis method include the formation of benzothiophene motifs . Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

-

Laboratory Chemicals

-

Electrochemically-Promoted Synthesis

- Benzothiophenes can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

- The results of this synthesis method include the formation of benzothiophene motifs . Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

-

Material Science

- Benzothiophenes have diverse applications in material science . They are present in many natural products . Consequently, the development of efficient methods for the construction of benzothiophene and its derivatives is of great importance .

- The specific methods of application or experimental procedures would depend on the specific material being developed and the application being targeted. Typically, these compounds would be synthesized and then tested in various conditions before being used in material science applications .

- The results or outcomes obtained would also depend on the specific material and application. For example, some benzothiophene-based materials have been shown to have unique properties that make them useful in various applications .

Safety And Hazards

Propiedades

IUPAC Name |

6-bromo-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGRVPIAWAUVSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544016 |

Source

|

| Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-benzothiophene-2-carbonyl chloride | |

CAS RN |

105212-27-9 |

Source

|

| Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)